molecular formula C8H10N4S B1468076 {1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1251049-55-4

{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No. B1468076
CAS RN: 1251049-55-4
M. Wt: 194.26 g/mol
InChI Key: ZNZFPFXNHZCYJI-UHFFFAOYSA-N
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Description

{1-[(Thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine} (TMTA) is an organic compound that has been widely studied in recent years due to its unique properties. It is a heterocyclic compound that has been found to have a variety of applications in the fields of medicinal chemistry, chemical synthesis, and materials science.

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, such as the compound , are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .

Anti-Inflammatory Properties

Thiophene derivatives have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anti-Psychotic Properties

Thiophene derivatives have also been found to have anti-psychotic properties . This suggests potential applications in the treatment of various psychiatric disorders.

Anti-Arrhythmic Properties

These compounds have been found to have anti-arrhythmic properties , suggesting potential applications in the treatment of various heart rhythm disorders.

Anti-Anxiety Properties

Thiophene derivatives have been found to have anti-anxiety properties , suggesting potential applications in the treatment of anxiety disorders.

Anti-Fungal Properties

These compounds have been found to have anti-fungal properties , suggesting potential applications in the treatment of various fungal infections.

Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Anti-Cancer Properties

Thiophene derivatives have been found to have anti-cancer properties . This suggests potential applications in the treatment of various types of cancer.

properties

IUPAC Name

[1-(thiophen-3-ylmethyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c9-3-8-5-12(11-10-8)4-7-1-2-13-6-7/h1-2,5-6H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZFPFXNHZCYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 2
{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 3
{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 4
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{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 5
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{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 6
{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

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